An In-Depth Technical Guide to 3-(Iodomethyl)benzonitrile (CAS 20686-21-3) for Advanced Research Applications
An In-Depth Technical Guide to 3-(Iodomethyl)benzonitrile (CAS 20686-21-3) for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 3-(Iodomethyl)benzonitrile, a key organic intermediate for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling protocols. 3-(Iodomethyl)benzonitrile is a versatile bifunctional molecule, featuring a reactive benzylic iodide and a synthetically adaptable nitrile group. This unique combination makes it a valuable building block for introducing the cyanobenzyl moiety into a wide array of molecular scaffolds.
Physicochemical & Structural Data
3-(Iodomethyl)benzonitrile is a solid at room temperature, appearing as a light cream-colored substance.[1] It is crucial to understand its fundamental properties to ensure proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 20686-21-3 | N/A |
| Molecular Formula | C₈H₆IN | N/A |
| Molecular Weight | 243.05 g/mol | N/A |
| Melting Point | 69 - 72 °C (156.2 - 161.6 °F) | [1] |
| Boiling Point | No information available | [1] |
| Appearance | Solid, Light cream | [1] |
| Solubility | Insoluble in water | [1] |
| Stability | Stable under normal conditions | [1] |
Chemical Structure
The structure of 3-(Iodomethyl)benzonitrile is foundational to its reactivity. The iodomethyl group is a potent alkylating agent, while the nitrile group can undergo various transformations or act as a bioisostere in medicinal chemistry.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous acetone.
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Reagent Addition: Add sodium iodide (typically 1.5-3.0 eq) to the solution.
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Reflux: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 2-24 hours). The formation of a precipitate (sodium bromide) is indicative of reaction progress.
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Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the appearance of the product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
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Extraction: Separate the organic layer, and wash it with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure 3-(Iodomethyl)benzonitrile.
Reactivity Profile and Synthetic Utility
The synthetic value of 3-(Iodomethyl)benzonitrile lies in the orthogonal reactivity of its two primary functional groups.
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Iodomethyl Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the facile attachment of the 3-cyanobenzyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is central to its use as a building block in the synthesis of more complex molecules.
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Benzonitrile Group: The nitrile group is a versatile functional handle. [2]It is strongly electron-withdrawing, which influences the electronics of the aromatic ring. [2]The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. In drug design, the benzonitrile moiety is a recognized pharmacophore and can act as a bioisosteric replacement for other functional groups. [3][4][5]More than 30 pharmaceuticals containing a nitrile group are currently prescribed for a variety of medical conditions. [3] The benzonitrile functional group is a key component in a variety of pharmaceuticals and agrochemicals. [6][7]Its derivatives are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs). [8]
Spectroscopic Signature for Compound Verification
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (4H) would appear as complex multiplets in the range of δ 7.4-7.8 ppm. The benzylic methylene protons (-CH₂I) would exhibit a singlet around δ 4.4-4.6 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 128-140 ppm region. The nitrile carbon (-CN) would appear around δ 117-119 ppm. The benzylic carbon (-CH₂I) would be significantly downfield, likely in the δ 5-10 ppm range. |
| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the C≡N stretch would be observed around 2220-2240 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C-H bending vibrations would be visible in the fingerprint region. The C-I stretch is typically weak and found at low frequencies (around 500-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 243. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z = 116 would also be expected. |
Safety, Handling, and Storage Protocols
3-(Iodomethyl)benzonitrile is a hazardous substance and must be handled with appropriate precautions. [9]It is classified as a corrosive material that can cause severe skin burns and eye damage. [9]
Hazard Identification & First Aid
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Health Hazards: Corrosive. Causes severe skin burns and eye damage. [9]Ingestion can lead to severe swelling and damage to internal tissues. [9]Inhalation may cause respiratory irritation. The full toxicological properties have not been completely investigated. [9]* First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. [9]Seek immediate medical attention. [9] * Skin: Take off immediately all contaminated clothing. [9]Wash off immediately with soap and plenty of water. [9]Seek immediate medical attention.
-
Inhalation: Remove to fresh air. [9]If not breathing, give artificial respiration. [9]Seek immediate medical attention. [9] * Ingestion: Rinse mouth. [9]DO NOT induce vomiting. [9]Seek immediate medical attention. [9]
-
Personal Protective Equipment (PPE) & Handling
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield. [1]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. [1]* Respiratory Protection: If ventilation is inadequate or dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge. [1]* General Hygiene: Wash hands thoroughly after handling. [9]Do not eat, drink, or smoke when using this product.
Storage & Disposal
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Storage: Store locked up in a well-ventilated place. [9]Keep the container tightly closed. [9]Store away from incompatible materials such as strong oxidizing agents, reducing agents, and acids. [1]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9]
References
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Carl Roth. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.
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National Center for Biotechnology Information. (n.d.). 3-[(2-Iodophenoxy)methyl]benzonitrile. PubChem Compound Database. Retrieved from [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
- Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434-1453.
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
- Wang, Y., et al. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 10(1), 1-8.
- Li, Y., et al. (2020). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Molecules, 25(1), 123.
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National Center for Biotechnology Information. (n.d.). Benzaldehyde;benzonitrile. PubChem Compound Database. Retrieved from [Link]
- Merchant, R. R., et al. (2021). A three-step strategy for the conversion of pyridines into benzonitriles.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Ma, J., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(1), 123.
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TUTDoR. (2023). Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investigation of 3,3'-di-O-methyl ellagic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. 32 C A reaction of benzonitrile oxide 1with.... Retrieved from [Link]
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